1,1'-[(4-Ethynylphenyl)methylene]dipiperidine
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Overview
Description
1,1’-[(4-Ethynylphenyl)methylene]dipiperidine is an organic compound with the molecular formula C18H24N2 It is characterized by the presence of a phenyl ring substituted with an ethynyl group and two piperidine rings connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Ethynylphenyl)methylene]dipiperidine typically involves the following steps:
Formation of the Ethynylphenyl Intermediate: The starting material, 4-bromoacetophenone, undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to form 4-ethynylacetophenone.
Reduction and Protection: The carbonyl group of 4-ethynylacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride. The resulting alcohol is then protected using a suitable protecting group.
Formation of the Methylene Bridge: The protected alcohol undergoes a reaction with formaldehyde and piperidine in the presence of an acid catalyst to form the methylene-bridged intermediate.
Deprotection: The protecting group is removed to yield the final product, 1,1’-[(4-Ethynylphenyl)methylene]dipiperidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(4-Ethynylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl ring.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 1,1’-[(4-Formylphenyl)methylene]dipiperidine.
Reduction: Formation of 1,1’-[(4-Cyclohexylphenyl)methylene]dipiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[(4-Ethynylphenyl)methylene]dipiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’-[(4-Ethynylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine rings can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(4-Ethylphenyl)methylene]dipiperidine
- 1,1’-[(4-Methylphenyl)methylene]dipiperidine
- 1,1’-[(4-Phenyl)methylene]dipiperidine
Uniqueness
1,1’-[(4-Ethynylphenyl)methylene]dipiperidine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
61456-53-9 |
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Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[(4-ethynylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C19H26N2/c1-2-17-9-11-18(12-10-17)19(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h1,9-12,19H,3-8,13-16H2 |
InChI Key |
RNZOOKBBFJCTHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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